1,2,3,4,5-Pentachloro-6-iodobenzene
Overview
Description
1,2,3,4,5-Pentachloro-6-iodobenzene is a halogenated aromatic compound with the molecular formula C6Cl5I and a molecular weight of 376.23 g/mol This compound is characterized by the presence of five chlorine atoms and one iodine atom attached to a benzene ring
Preparation Methods
The synthesis of 1,2,3,4,5-Pentachloro-6-iodobenzene typically involves the halogenation of benzene derivatives. One common method is the iodination of pentachlorobenzene using iodine and a suitable oxidizing agent . The reaction is usually carried out under controlled conditions to ensure the selective substitution of the iodine atom at the desired position on the benzene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2,3,4,5-Pentachloro-6-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4,5-Pentachloro-6-iodobenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,2,3,4,5-Pentachloro-6-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions . The presence of multiple halogen atoms enhances its reactivity and allows it to participate in various chemical processes. The specific pathways and molecular targets depend on the context of its application, such as in biochemical assays or pharmaceutical development.
Comparison with Similar Compounds
1,2,3,4,5-Pentachloro-6-iodobenzene can be compared with other halogenated benzene derivatives, such as:
Pentachlorobenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Pentafluoroiodobenzene: Contains fluorine atoms instead of chlorine, resulting in different chemical properties and reactivity.
Pentachloronitrobenzene: Contains a nitro group, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its combination of chlorine and iodine atoms, which provides a distinct set of chemical properties and reactivity patterns.
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl5I/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOZURBHPHLQGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)I)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167808 | |
Record name | Benzene, pentachloroiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16478-18-5 | |
Record name | Benzene, pentachloroiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016478185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, pentachloroiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40167808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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